molecular formula C24H21ClN2O6S B274333 Ethyl 2-({4-(4-chlorophenoxy)-3-nitrobenzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-({4-(4-chlorophenoxy)-3-nitrobenzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Katalognummer B274333
Molekulargewicht: 501 g/mol
InChI-Schlüssel: BVZNEVLHAPZUNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-({4-(4-chlorophenoxy)-3-nitrobenzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, commonly known as ECTB, is a synthetic compound that has been extensively researched in the field of medicinal chemistry. ECTB belongs to the class of benzothiophene derivatives, which have been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Wirkmechanismus

The mechanism of action of ECTB is not fully understood. However, several studies have suggested that ECTB exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. ECTB has also been shown to inhibit the activity of histone deacetylases, which play a key role in the regulation of gene expression. Additionally, ECTB has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that plays a key role in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of ECTB. In vitro studies have shown that ECTB exhibits low toxicity towards normal cells, indicating its potential as a safe and effective anticancer agent. Additionally, ECTB has been shown to inhibit the proliferation and migration of cancer cells, suggesting its potential as an anti-metastatic agent. In vivo studies have also shown that ECTB exhibits potent anticancer activity in animal models, further supporting its potential therapeutic applications.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of ECTB is its potent anticancer activity against a wide range of cancer cell lines. Additionally, ECTB exhibits low toxicity towards normal cells, making it a potentially safe and effective anticancer agent. However, one of the limitations of ECTB is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the mechanism of action of ECTB is not fully understood, which can make it difficult to optimize its therapeutic potential.

Zukünftige Richtungen

Several future directions for research on ECTB can be identified. One potential direction is to investigate the structure-activity relationship of ECTB and its analogs to identify more potent and selective anticancer agents. Additionally, further studies are needed to elucidate the mechanism of action of ECTB and its potential as an anti-metastatic agent. Finally, studies are needed to optimize the formulation and delivery of ECTB to improve its efficacy and safety in vivo.

Synthesemethoden

The synthesis of ECTB involves a multistep process that starts with the reaction of 4-chlorophenol with 4-nitrobenzoyl chloride in the presence of a base to form 4-(4-chlorophenoxy)-3-nitrobenzoic acid. This intermediate is then reacted with ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in the presence of a coupling agent to form ECTB. The final product is then purified using column chromatography.

Wissenschaftliche Forschungsanwendungen

ECTB has been extensively studied for its potential therapeutic applications. Several studies have shown that ECTB exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. ECTB has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, ECTB has been shown to possess antimicrobial activity against both gram-positive and gram-negative bacteria.

Eigenschaften

Molekularformel

C24H21ClN2O6S

Molekulargewicht

501 g/mol

IUPAC-Name

ethyl 2-[[4-(4-chlorophenoxy)-3-nitrobenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C24H21ClN2O6S/c1-2-32-24(29)21-17-5-3-4-6-20(17)34-23(21)26-22(28)14-7-12-19(18(13-14)27(30)31)33-16-10-8-15(25)9-11-16/h7-13H,2-6H2,1H3,(H,26,28)

InChI-Schlüssel

BVZNEVLHAPZUNB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=C(C=C3)OC4=CC=C(C=C4)Cl)[N+](=O)[O-]

Kanonische SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=C(C=C3)OC4=CC=C(C=C4)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.